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molecular formula C6H7N3O2 B8366751 3,5-Dioxo-4-allyl-2,3,4,5-tetrahydro-1,2,4-triazine

3,5-Dioxo-4-allyl-2,3,4,5-tetrahydro-1,2,4-triazine

Cat. No. B8366751
M. Wt: 153.14 g/mol
InChI Key: BHWIKJRSZDJYQZ-UHFFFAOYSA-N
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Patent
US04327094

Procedure details

A mixture of 6.12 g 3,5-dioxo-4-sodio-2,3,4,5-tetrahydro-1,2,4-triazine monohydrate, 5.81 g allyl bromide and 50 ml ethylene glycol was heated to 80° C. for 4 hours.
Name
3,5-dioxo-4-sodio-2,3,4,5-tetrahydro-1,2,4-triazine monohydrate
Quantity
6.12 g
Type
reactant
Reaction Step One
Quantity
5.81 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[O:2]=[C:3]1[N:8]([Na])[C:7](=[O:10])[CH:6]=[N:5][NH:4]1.[CH2:11](Br)[CH:12]=[CH2:13]>C(O)CO>[O:2]=[C:3]1[N:8]([CH2:13][CH:12]=[CH2:11])[C:7](=[O:10])[CH:6]=[N:5][NH:4]1 |f:0.1|

Inputs

Step One
Name
3,5-dioxo-4-sodio-2,3,4,5-tetrahydro-1,2,4-triazine monohydrate
Quantity
6.12 g
Type
reactant
Smiles
O.O=C1NN=CC(N1[Na])=O
Name
Quantity
5.81 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O=C1NN=CC(N1CC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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